molecular formula C18H17ClN2O4S B5168897 2-chloro-5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-phenylbenzamide

2-chloro-5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-phenylbenzamide

Cat. No. B5168897
M. Wt: 392.9 g/mol
InChI Key: FBLVGIPAGWZENY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-phenylbenzamide, also known as COTI-2, is a small molecule drug that has shown promising results in preclinical studies for the treatment of various types of cancer. COTI-2 is a novel thiosemicarbazone derivative that has been designed to target and reactivate mutant p53, a tumor suppressor protein that is mutated in over 50% of all human cancers.

Mechanism of Action

2-chloro-5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-phenylbenzamide works by binding to mutant p53 and inducing a conformational change that restores its wild-type function. Mutant p53 is often stabilized and accumulates in cancer cells, leading to the inhibition of its tumor suppressor activity. 2-chloro-5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-phenylbenzamide disrupts the interaction between mutant p53 and its negative regulator MDM2, leading to the reactivation of p53-mediated transcriptional activity and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
2-chloro-5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-phenylbenzamide has been shown to selectively reactivate mutant p53 in cancer cells, leading to the induction of apoptosis and cell cycle arrest. 2-chloro-5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-phenylbenzamide has also been shown to inhibit tumor growth and improve survival in mouse models of cancer. 2-chloro-5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-phenylbenzamide has a favorable pharmacokinetic profile, with a half-life of approximately 6 hours and good oral bioavailability.

Advantages and Limitations for Lab Experiments

2-chloro-5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-phenylbenzamide has several advantages for lab experiments, including its ability to selectively reactivate mutant p53, its favorable pharmacokinetic profile, and its ability to enhance the efficacy of other anticancer drugs. However, 2-chloro-5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-phenylbenzamide also has some limitations, including its limited solubility in aqueous solutions and its potential toxicity at high doses.

Future Directions

There are several future directions for the development of 2-chloro-5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-phenylbenzamide as a cancer therapeutic. One direction is to optimize the formulation of 2-chloro-5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-phenylbenzamide to improve its solubility and bioavailability. Another direction is to investigate the combination of 2-chloro-5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-phenylbenzamide with other anticancer drugs to enhance its efficacy. Additionally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of 2-chloro-5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-phenylbenzamide in humans.

Synthesis Methods

The synthesis of 2-chloro-5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-phenylbenzamide involves the reaction of 2-chlorobenzoyl chloride with N-phenylthiosemicarbazide in the presence of triethylamine. The resulting intermediate is then reacted with 4,4-dimethyl-3-oxo-2-isothiazolidinone to form 2-chloro-5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-phenylbenzamide. The synthesis method of 2-chloro-5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-phenylbenzamide has been optimized to improve the yield and purity of the final product.

Scientific Research Applications

2-chloro-5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-phenylbenzamide has been extensively studied in preclinical models of various types of cancer, including breast, lung, ovarian, and colon cancer. In vitro studies have shown that 2-chloro-5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-phenylbenzamide can selectively reactivate mutant p53, leading to apoptosis and cell cycle arrest in cancer cells. In vivo studies have demonstrated that 2-chloro-5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-phenylbenzamide can inhibit tumor growth and improve survival in mouse models of cancer. 2-chloro-5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-phenylbenzamide has also been shown to enhance the efficacy of other anticancer drugs, such as cisplatin and doxorubicin.

properties

IUPAC Name

2-chloro-5-(4,4-dimethyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O4S/c1-18(2)11-26(24,25)21(17(18)23)13-8-9-15(19)14(10-13)16(22)20-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBLVGIPAGWZENY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CS(=O)(=O)N(C1=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.